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molecular formula C6H5Cl2NS B3040076 2,6-Dichloro-4-(methylthio)pyridine CAS No. 153564-25-1

2,6-Dichloro-4-(methylthio)pyridine

Cat. No. B3040076
M. Wt: 194.08 g/mol
InChI Key: UBVJPWCFQOCCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05374604

Procedure details

To a solution of 2,6-dichloro-4-nitropyridine (3.8 g; 0.02 mol) in dimethylformamide (50 ml) cooled with an ice-bath was sodium thiomethoxide (1.4 g; 0.02 mol) slowly added. After stirring for 3 hours, the reaction mixture was quenched with water (300 ml) and extracted 3 times each with a hexane/ethyl acetate mixture (100 ml; 1/1). The combined extracts were dried with anhydrous magnesium sulphate and the solvent was removed in vacuo. Purification by silica gel flash column chromatography afforded 2,6-dichloro-4-methylthiopyridine (2.9 g; 74%) as a colorless oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[C:4]([Cl:11])[N:3]=1.[CH3:12][S-:13].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([S:13][CH3:12])[CH:5]=[C:4]([Cl:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly added
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times each with a hexane/ethyl acetate mixture (100 ml; 1/1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)SC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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